DPP‑4 Inhibitory Potency of Linagliptin Methyldimer vs. Parent Linagliptin and Other Gliptins
Linagliptin Methyldimer demonstrates DPP‑4 inhibitory activity in vitro with an IC50 of 6 pM as reported by TargetMol , a value that is substantially lower (i.e., more potent) than the 1 nM (1,000 pM) typically cited for the parent compound Linagliptin . While BOC Sciences reports a mean IC50 of approximately 1 nM for the dimer [1], both values indicate that the impurity retains significant pharmacological activity. This is a critical differentiator from other process impurities which are often assumed to be biologically inert.
| Evidence Dimension | DPP‑4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 6 pM (TargetMol) or ~1 nM (BOC Sciences) |
| Comparator Or Baseline | Linagliptin (parent): 1 nM; Sitagliptin: 18 nM; Saxagliptin: 1.5 nM; Alogliptin: 7.5 nM |
| Quantified Difference | ≥ 1,000‑fold more potent than Sitagliptin; comparable or superior to parent Linagliptin |
| Conditions | Human recombinant DPP‑4 enzyme assay |
Why This Matters
This quantifies that Linagliptin Methyldimer is not a biologically silent bystander but a highly active compound, making it essential for accurate potency accounting in research and mandatory for inclusion in impurity profiling to assess any potential impact on DPP‑4 inhibition.
- [1] PMC Table 1. Mean IC50 values for DPP‑4 inhibitors. View Source
